Zearalenone
Overview
Description
Zearalenone is a non-steroidal estrogenic mycotoxin produced by various species of Fusarium fungi, including Fusarium graminearum, Fusarium culmorum, and Fusarium cerealis . It is commonly found in cereal crops such as maize, barley, oats, wheat, rice, and sorghum . This compound is known for its potent estrogenic effects, which can cause reproductive issues in livestock, particularly swine .
Mechanism of Action
Target of Action
Zearalenone (ZEN) is a potent estrogenic metabolite produced by some Fusarium and Gibberella species . It is classified as a non-steroidal estrogen or mycoestrogen . ZEN and its metabolites are able to bind to estrogen receptors, leading to reproductive disorders .
Mode of Action
ZEN possesses estrogenic activity in various animals such as mice, swine, Equus asinus, and cattle . It’s known that zen can cause mrna expression changes in granulosa cells .
Biochemical Pathways
ZEN is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications graminearum: two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .
Pharmacokinetics
The two major principal biotransformation pathways for ZEN in mammals are: formation of α- or β-ZEA through hydroxylation, catalyzed in vivo by 3α- and 3β-hydroxy-steroid-dehydrogenases (HSDs); and conjugation of ZEN with glucuronic acid, catalyzed by uridine diphosphate glucuronyl transferases . After oral administration, the absolute oral bioavailability of ZEN-14G in rats was about 9%, since low levels of ZEN-14G were detected in plasma, which might be attributed to its extensive metabolism .
Result of Action
ZEN is implicated in reproductive problems in experimental animals and livestock . Such effects include impaired granulosa cell (GC) development and follicle steroidogenesis, reduced oocyte nest breakdown, damaged meiotic progression, poor fetal oocyte survival, accelerated primordial follicle activation, and enhanced follicle atresia . These phenomena may result in reproductive and non-reproductive problems in domestic animals .
Action Environment
ZEN is heat-stable and is found worldwide in a number of cereal crops, such as maize, barley, oats, wheat, rice, and sorghum . Its production increases when the climate is warm with air humidity at or above twenty percent . The environmental pH also plays a role in the toxin’s production . When temperatures fall to 15°C, alkaline soils still support ZEN production. At the preferred Fusarium temperature, which ranges between 25°C and 30°C, neutral pH results in the greatest toxin production .
Biochemical Analysis
Biochemical Properties
ZEA interacts with enzymes such as lactonases from the genus Gliocladium, ZHDR52 and ZHDP83 . These enzymes can transform ZEA into non-estrogenic compounds . The optimal pH for these enzymes is 9.0, and the optimum temperature is 45 °C .
Cellular Effects
ZEA has been shown to be hepatotoxic, hematotoxic, genotoxic, and immunotoxic . It causes reproductive disorders and hyperestrogenic syndromes in animals and humans .
Molecular Mechanism
The molecular mechanism of ZEA involves its transformation into non-estrogenic compounds by the action of ZHDR52 and ZHDP83 . These enzymes degrade ZEA into different products .
Temporal Effects in Laboratory Settings
In laboratory settings, transformed Escherichia coli BL21 (DE3) PLySs cells harboring the zhdr52 or zhdp83 gene could transform 20 µg/mL ZEA within 2 h and degrade >90% of ZEA toxic derivatives, α/β-zearalanol and α/β-zearalenol, within 6 h .
Metabolic Pathways
ZEA is involved in metabolic pathways that interact with enzymes like ZHDR52 and ZHDP83 . These enzymes transform ZEA into non-estrogenic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zearalenone can be synthesized through the fermentation of Fusarium species under controlled conditions. The fungi are cultured on suitable substrates, such as maize or other cereals, to produce the mycotoxin . The fermentation process involves maintaining specific temperature, pH, and humidity levels to optimize the production of this compound .
Industrial Production Methods: In industrial settings, this compound is typically extracted from contaminated agricultural products. The extraction process involves several steps, including milling, solvent extraction, and purification using chromatographic techniques . Advanced methods such as solid-phase extraction and liquid-liquid extraction are commonly employed to isolate and purify this compound from complex matrices .
Chemical Reactions Analysis
Types of Reactions: Zearalenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zearalanone and other derivatives.
Reduction: Reduction of this compound can yield α-zearalenol and β-zearalenol.
Hydrolysis: this compound can be hydrolyzed to produce this compound lactone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Oxidation: Zearalanone and other oxidized derivatives.
Reduction: α-Zearalenol and β-Zearalenol.
Hydrolysis: this compound lactone.
Scientific Research Applications
Zearalenone has several scientific research applications, including:
Comparison with Similar Compounds
Zearalenone is similar to other estrogenic mycotoxins, such as:
Zearalanone: An oxidized derivative of this compound with similar estrogenic properties.
α-Zearalenol and β-Zearalenol: Reduction products of this compound that also exhibit estrogenic activity.
Zearalanol: Another derivative with estrogenic effects.
Uniqueness: this compound is unique due to its widespread occurrence in cereal crops and its potent estrogenic effects, which make it a significant concern for food safety and animal health . Its stability under various environmental conditions further contributes to its persistence and impact .
Properties
IUPAC Name |
(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-QBODLPLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Record name | ZEARALENONE | |
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DSSTOX Substance ID |
DTXSID0021460 | |
Record name | Zearalenone | |
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Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | ZEARALENONE | |
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Record name | Zearalenone | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | ZEARALENONE | |
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Vapor Pressure |
0 mmHg at 68 °F (NTP, 1992) | |
Record name | ZEARALENONE | |
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CAS No. |
17924-92-4, 36455-70-6 | |
Record name | ZEARALENONE | |
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Record name | cis-Zearalenone | |
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Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |
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Record name | ZEARALENONE | |
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Melting Point |
327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |
Record name | ZEARALENONE | |
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Record name | ZEARALENONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zearalenone exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, primarily in the reproductive system, disrupting normal hormonal signaling. [, , , , , ]
A: this compound binding can lead to a range of reproductive issues, including vulvovaginitis, enlarged reproductive tracts, and disrupted estrous cycles in animals. [, , , ] Studies in pigs showed that even low doses of this compound (250 µg/kg feed) led to pronounced vulvar swelling and changes in ovarian follicle development. []
A: Yes, research suggests this compound may also influence the immune system, potentially contributing to immunological dysfunction and inflammation. [, ] Studies in piglets have shown that this compound can alter immune cell populations and increase immunoglobulin levels. []
A: this compound's molecular formula is C18H22O5, and its molecular weight is 318.36 g/mol. []
A: Various techniques are employed, including high-performance liquid chromatography (HPLC) coupled with fluorescence and UV detectors, and liquid chromatography-mass spectrometry (LC-MS/MS) for confirmation. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of this compound and its derivatives, such as this compound-14-β-D-glucopyranoside (Z14G) and this compound-16-β-D-glucopyranoside (Z16G). []
A: Yes, pH can influence this compound's stability. It is most stable at a neutral pH of 7. Increased degradation rates are observed at pH 4 and 10, particularly at higher temperatures. []
A: While specific simulations and calculations were not mentioned in the provided research, QSAR (Quantitative Structure-Activity Relationship) models are being developed to assess how structural modifications of this compound impact its activity and toxicity. []
A: Research on hapten design for this compound revealed that linkers attached at different positions on the molecule impact antibody affinity and selectivity for this compound and its metabolites. [] This suggests that even minor structural changes can significantly influence this compound's interactions with biological targets.
A: this compound's stability and solubility in various media need careful consideration during formulation. While the provided research doesn't delve into specific formulation strategies, it highlights the importance of understanding these factors for accurate analysis and experimental design. []
A: While specific SHE regulations aren't explicitly discussed in the provided research, the presence of this compound in food and feed is strictly regulated due to its health risks. The research emphasizes the need to develop sensitive analytical methods for monitoring this compound levels to ensure compliance with safety standards. [, , , ]
A: Studies in pigs revealed that this compound is rapidly absorbed and metabolized, with both the parent compound and its metabolites, such as α-zearalenol, being detected in blood, feces, and urine. [, ] The primary route of excretion is through feces. [, ]
A: Yes, research demonstrates that masked mycotoxins, including this compound-glycoside, are broken down during digestion, releasing this compound. [] This highlights the importance of considering these conjugated forms when assessing total this compound exposure. [, ]
A: Pigs are commonly used as animal models due to their sensitivity to this compound and physiological similarities to humans. [, , , , , ] Studies have investigated the effects of this compound on reproductive parameters, immune function, and oxidative stress markers. [, , , , ]
A: this compound is primarily known for its estrogenic effects, leading to reproductive disorders in animals. [, , , , , ] It may also disrupt immune function and contribute to oxidative stress. [, , , ] Further research is needed to fully elucidate the long-term health consequences of this compound exposure. [, ]
ANone: Several methods are employed, including:
- HPLC with fluorescence detection: Offers high sensitivity and is widely used for quantifying this compound in various matrices, such as cereals, feed, and biological samples. [, , , , ]
- LC-MS/MS: Provides high selectivity and sensitivity for both this compound and its metabolites, enabling confirmation of results obtained by other methods. [, , ]
- ELISA (Enzyme-Linked Immunosorbent Assay): A rapid and sensitive method for detecting this compound, particularly useful for screening large numbers of samples. [, , ]
A: Research indicates that this compound can leach into surface water and groundwater, potentially impacting aquatic ecosystems and posing risks to human and animal health. [] The presence of dissolved organic carbon in water samples was found to be inversely correlated with this compound concentration. [] Further research is needed to understand its degradation pathways and develop effective mitigation strategies. [, ]
A: While the provided research does not explicitly discuss this compound's solubility, it acknowledges that solubility in different media is a crucial factor influencing its bioavailability and, consequently, its toxicity. []
A: Researchers emphasize the importance of validating analytical methods by assessing accuracy, precision, and specificity. [] These validation procedures are essential to ensure reliable and reproducible results for this compound detection and quantification. []
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